molecular formula C38H38O16 B12365861 Phomoxanthone A hemi(ethyl acetate) hemi-hydrate

Phomoxanthone A hemi(ethyl acetate) hemi-hydrate

Cat. No.: B12365861
M. Wt: 750.7 g/mol
InChI Key: ZCLZNQUALWMDDN-CMDKCIDSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phomoxanthone A can be synthesized through various chemical routes. One common method involves the oxidative coupling of two tetrahydroxanthone units. The reaction typically requires strong oxidizing agents such as potassium permanganate or ceric ammonium nitrate under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of Phomoxanthone A is less common due to its complex structure and the challenges associated with large-scale synthesis. biotechnological approaches using fermentation of the Phomopsis species in optimized culture conditions have been explored. This method involves cultivating the fungus in a nutrient-rich medium, followed by extraction and purification of the compound using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Phomoxanthone A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Phomoxanthone A, which can exhibit different biological activities .

Comparison with Similar Compounds

Phomoxanthone A is structurally related to other dimeric xanthones such as:

Phomoxanthone A is unique due to its symmetric linkage at C-4,4’, which contributes to its higher toxicity and potent biological activities compared to its isomers .

Properties

Molecular Formula

C38H38O16

Molecular Weight

750.7 g/mol

IUPAC Name

[(3S,4S,4aS)-5-[(5S,6S,10aS)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate

InChI

InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m0/s1

InChI Key

ZCLZNQUALWMDDN-CMDKCIDSSA-N

Isomeric SMILES

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@]2([C@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@@H]([C@@H]([C@@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O

Origin of Product

United States

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